Bephenium hydroxynaphthoate Bephenium hydroxynaphthoate Dimethyl-(2-phenoxyethyl)-(phenylmethyl)ammonium 3-hydroxy-2-naphthalenecarboxylic acid is a naphthoic acid.
Brand Name: Vulcanchem
CAS No.: 3818-50-6
VCID: VC1934571
InChI: InChI=1S/C17H22NO.C11H8O3/c1-18(2,15-16-9-5-3-6-10-16)13-14-19-17-11-7-4-8-12-17;12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h3-12H,13-15H2,1-2H3;1-6,12H,(H,13,14)/q+1;
SMILES: C[N+](C)(CCOC1=CC=CC=C1)CC2=CC=CC=C2.C1=CC=C2C=C(C(=CC2=C1)C(=O)O)O
Molecular Formula: C28H30NO4+
Molecular Weight: 444.5 g/mol

Bephenium hydroxynaphthoate

CAS No.: 3818-50-6

Cat. No.: VC1934571

Molecular Formula: C28H30NO4+

Molecular Weight: 444.5 g/mol

* For research use only. Not for human or veterinary use.

Bephenium hydroxynaphthoate - 3818-50-6

Specification

CAS No. 3818-50-6
Molecular Formula C28H30NO4+
Molecular Weight 444.5 g/mol
IUPAC Name benzyl-dimethyl-(2-phenoxyethyl)azanium;3-hydroxynaphthalene-2-carboxylic acid
Standard InChI InChI=1S/C17H22NO.C11H8O3/c1-18(2,15-16-9-5-3-6-10-16)13-14-19-17-11-7-4-8-12-17;12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h3-12H,13-15H2,1-2H3;1-6,12H,(H,13,14)/q+1;
Standard InChI Key PMPQCPQAHTXCDK-UHFFFAOYSA-N
SMILES C[N+](C)(CCOC1=CC=CC=C1)CC2=CC=CC=C2.C1=CC=C2C=C(C(=CC2=C1)C(=O)O)O
Canonical SMILES C[N+](C)(CCOC1=CC=CC=C1)CC2=CC=CC=C2.C1=CC=C2C=C(C(=CC2=C1)C(=O)O)O

Introduction

Chemical Properties and Structure

Bephenium hydroxynaphthoate is a quaternary ammonium salt with distinctive chemical properties. Its complete chemical characterization is essential for understanding its pharmaceutical applications and biological activity.

Basic Chemical Identity

Bephenium hydroxynaphthoate possesses specific chemical characteristics that define its identity and behavior as a pharmaceutical compound.

Table 1: Basic Chemical Identity of Bephenium Hydroxynaphthoate

ParameterInformation
Chemical NameBenzyldimethyl(2-phenoxyethyl)ammonium 3-hydroxy-2-naphthoate (1:1)
Alternative Chemical NameN,N-dimethyl-N-(2-phenoxyethyl)benzenemethanaminium salt with 3-hydroxy-2-naphthalenecarboxylic acid (1:1)
CAS Registry Number3818-50-6
Molecular FormulaC28H29NO4
Molecular Weight443.5 g/mol
SynonymsAlcopar, Naphthammonum

The molecular structure consists of a benzyldimethyl(2-phenoxyethyl)ammonium cation paired with a 3-hydroxy-2-naphthoate anion, forming a salt with specific spatial arrangement that contributes to its biological activity and physicochemical properties .

Physical Properties

The physical characteristics of bephenium hydroxynaphthoate influence its formulation, stability, and pharmaceutical processing.

Table 2: Physical Properties of Bephenium Hydroxynaphthoate

PropertyDescription
AppearanceYellow to greenish yellow crystalline powder
OdorOdorless or almost odorless
Melting PointApproximately 170°C with decomposition
SolubilityPractically insoluble in water, ether, and benzene; soluble in 50 parts of ethanol (~750 g/l)
Solubility in DMSO≥ 20.85 mg/mL

The compound's limited water solubility has implications for its pharmaceutical formulation and bioavailability, necessitating appropriate delivery systems to ensure therapeutic efficacy .

Pharmaceutical Specifications and Quality Standards

Pharmaceutical-grade bephenium hydroxynaphthoate must meet stringent quality criteria to ensure safety and efficacy in clinical applications.

ParameterStandard
AssayContains not less than 99.0% and not more than 101.0% of C28H29NO4 (calculated with reference to the dried substance)
Chloride ContentNot more than 0.35 mg/g
Sulfated AshNot more than 2.0 mg/g
Loss on DryingNot more than 10 mg/g (dried to constant weight at 105°C)

Pharmacological Properties

The pharmacological profile of bephenium hydroxynaphthoate explains its therapeutic activity against helminthic infections and provides a foundation for understanding its clinical applications.

Mechanism of Action

Bephenium hydroxynaphthoate exerts its anthelmintic effects through a specific mechanism that targets parasitic worms while sparing host tissues.

The compound functions primarily as a cholinergic agonist, activating B-type acetylcholine receptors (AChRs) in parasitic worms . This activation leads to sustained depolarization of parasite muscle cells, resulting in paralysis of the parasite's musculature . The paralyzed parasites cannot maintain their position in the host's intestinal tract and are subsequently eliminated through normal peristaltic activity . This mechanism of action is similar to that of other anthelmintics such as pyrantel and levamisole, which also act on nicotinic acetylcholine receptors .

Research by Charvet et al. has demonstrated that bephenium exhibits selective effects on Haemonchus contortus levamisole-sensitive acetylcholine receptors, highlighting its specificity for parasitic targets .

Pharmacokinetics

The pharmacokinetic properties of bephenium hydroxynaphthoate influence its administration regimen and clinical efficacy.

Due to its poor water solubility, bephenium hydroxynaphthoate has limited systemic absorption following oral administration . This localized action within the gastrointestinal tract is advantageous for treating intestinal helminth infections while minimizing systemic effects and toxicities. The compound primarily acts locally in the intestinal lumen where the parasites reside, and the minimal systemic absorption contributes to its relatively favorable safety profile.

Clinical Applications

Bephenium hydroxynaphthoate has demonstrated efficacy against various helminthic infections, with specific indications supported by clinical research.

Therapeutic Indications

The primary clinical applications of bephenium hydroxynaphthoate involve the treatment of specific helminthic infections.

Table 4: Therapeutic Indications for Bephenium Hydroxynaphthoate

Helminthic InfectionEfficacy Level
Ancylostoma duodenale (hookworm)High (80-100% cure rate)
Ascaris lumbricoides (roundworm)High
Trichostrongylus orientalisModerate to high
Trichuris trichiura (whipworm)Moderate
Necator americanus (hookworm)Lower than for A. duodenale

The compound has demonstrated particular effectiveness against Ancylostoma duodenale infections, with studies reporting cure rates of 80-100% with a single dose . Its efficacy against Necator americanus is comparatively lower, suggesting species-specific sensitivity differences .

Dosage and Administration

The recommended dosage regimen for bephenium hydroxynaphthoate is based on clinical studies demonstrating optimal efficacy and tolerability.

For adult patients with hookworm infection, a single oral dose of 5.0 grams of bephenium hydroxynaphthoate has been widely used in clinical studies . The formulation typically consists of a powder or granules that are mixed with a sweet beverage to mask the bitter taste before administration . It is important to note that 5 grams of bephenium hydroxynaphthoate contains approximately 2.9 grams of the active bephenium component .

Commercial preparations such as Alcopar® (manufactured by Wellcome) were formulated as sachets containing 5 grams of bephenium hydroxynaphthoate .

Clinical Efficacy and Comparative Studies

Research studies have evaluated the efficacy of bephenium hydroxynaphthoate against various parasitic infections and compared it with other anthelmintic agents.

Comparative Efficacy with Other Anthelmintics

Direct comparisons with other anthelmintic agents provide context for the relative efficacy and safety of bephenium hydroxynaphthoate.

Table 5: Comparative Efficacy of Bephenium Hydroxynaphthoate vs. Pyrantel Embonate

ParameterBephenium HydroxynaphthoatePyrantel Embonate
Dosage5.0 g single dose10 mg/kg body weight (as base) single dose
Hookworm Cure Rate76.5%85.7%
Mean Reduction in Fecal Egg Count91.8%99.9%
Side Effect IncidenceHigherLower

Both drugs showed effectiveness against Ascaris lumbricoides and moderate efficacy against Trichuris trichiura, indicating a broad-spectrum anthelmintic activity .

Historical Context and Current Status

Examining the historical development and current position of bephenium hydroxynaphthoate in therapeutic practice provides perspective on its significance in anthelmintic therapy.

Historical Development

Bephenium hydroxynaphthoate has a notable history in the treatment of helminthic infections.

The compound was first introduced into clinical medicine in 1958, representing an important addition to the limited arsenal of anthelmintic agents available at that time . Early clinical trials conducted by Goodwin, Jayewardene, and Standen demonstrated its efficacy against hookworm infections in Ceylon, establishing its therapeutic value .

Jayewardene et al. published their findings on the use of bephenium hydroxynaphthoate in the treatment of ascariasis in the British Medical Journal in 1960, further expanding its clinical applications .

Current Status and Alternatives

The contemporary role of bephenium hydroxynaphthoate has evolved with the development of newer, more effective anthelmintic agents.

Currently, bephenium hydroxynaphthoate is considered a historical anthelmintic rather than a first-line treatment option. The literature indicates that "superior alternative drugs are available today" , reflecting advances in anthelmintic pharmacology. Modern alternatives such as albendazole, mebendazole, and ivermectin generally offer advantages in terms of efficacy, safety profile, and ease of administration.

The comparative study with pyrantel embonate highlighted some limitations of bephenium hydroxynaphthoate, including somewhat lower efficacy and a higher incidence of side effects . These factors, combined with the availability of newer agents, have contributed to its diminished clinical role in contemporary helminthic therapy.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator